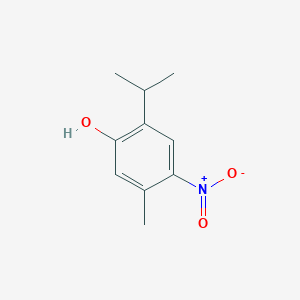

2-Isopropyl-5-methyl-4-nitrophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Isopropyl-5-methyl-4-nitrophenol is a reactive chemical that has been shown to induce apoptosis in neutrophils. It also inhibits the production of inflammatory chemokines and cytokines . It binds to oxygen species, which are produced by phagocytes, and can be used as an anti-inflammatory agent .

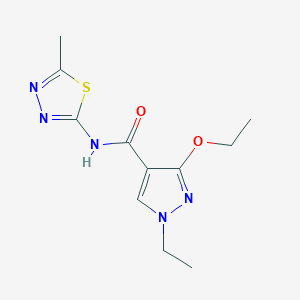

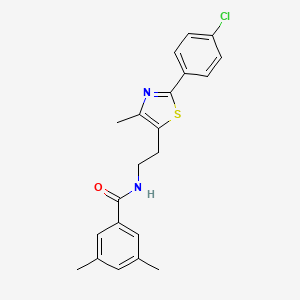

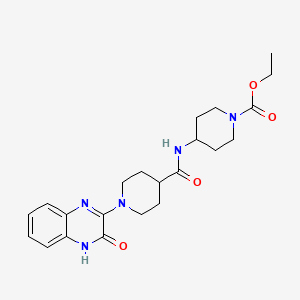

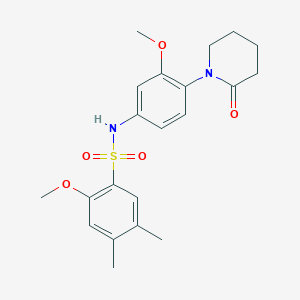

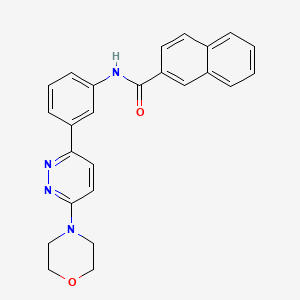

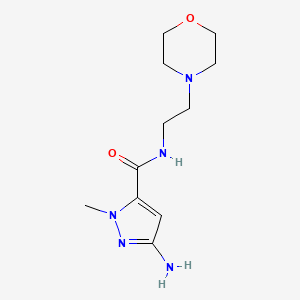

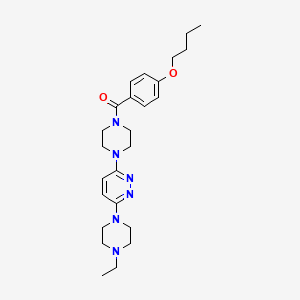

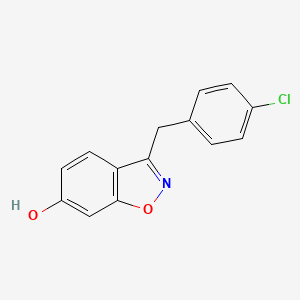

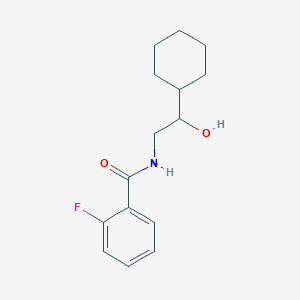

Molecular Structure Analysis

The molecular structure of 2-Isopropyl-5-methyl-4-nitrophenol is C10H13NO3 . The study of its crystal structure reveals the molecule to be nearly planar . Further analysis of its structure can be found in the referenced papers .Aplicaciones Científicas De Investigación

Lipase Biosensors

Lipases are enzymes that play a crucial role in lipid metabolism. Scientists have developed biosensors based on lipase activity, where 2-isopropyl-5-methyl-4-nitrophenol serves as a substrate. These biosensors detect lipase activity by monitoring changes in impedance or other parameters .

Synthetic Chemistry

2-Isopropyl-5-methyl-4-nitrophenol: serves as a building block in synthetic chemistry. It participates in various reactions, such as nucleophilic substitutions, reductions, and coupling reactions, leading to the synthesis of more complex molecules.

Mecanismo De Acción

Target of Action

Nitrophenols, a class of compounds to which 2-isopropyl-5-methyl-4-nitrophenol belongs, are known to interact with various biological targets, including enzymes and cellular structures .

Mode of Action

This group has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character can influence the compound’s interaction with its targets.

Biochemical Pathways

Nitrophenols can be involved in various biochemical reactions, including nitration and conversion of nitro groups to amines .

Pharmacokinetics

Nitrophenols are generally known for their polar character, which can influence their absorption and distribution in the body .

Result of Action

Nitrophenols can cause various cellular effects, including changes in enzyme activity and cellular structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Isopropyl-5-methyl-4-nitrophenol . For instance, the presence of other compounds, pH, temperature, and light exposure can affect the compound’s stability and activity.

Propiedades

IUPAC Name |

5-methyl-4-nitro-2-propan-2-ylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6(2)8-5-9(11(13)14)7(3)4-10(8)12/h4-6,12H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPLVXFNLLOORV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-5-methyl-4-nitrophenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Phenylmethoxycarbonyl-5-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2404013.png)

![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2404025.png)

![Cyclopentyl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2404033.png)